Computed XLogP3‑AA Values Differentiate Dipropylsulfamoyl-Tetrahydrobenzothiazole from Shorter-Chain Dialkylsulfamoyl Analogues
The XLogP3‑AA value of 4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is computed as 4.1 [1]. When the dipropylsulfamoyl group is computationally replaced by a diethylsulfamoyl group, the XLogP3‑AA falls by approximately 0.8–1.0 log unit (estimated from fragment‑based calculation), and when replaced by a free sulfonamide, the XLogP3‑AA drops below 2.0. This 2‑log‑unit span places the dipropylsulfamoyl variant in a distinct lipophilicity band that, in the absence of measured logD data, is predicted to enhance passive membrane permeability relative to shorter‑chain analogues while remaining below the lipophilicity ceiling associated with promiscuous binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | ~3.1 (estimated for diethylsulfamoyl analogue); <2.0 (estimated for free sulfonamide analogue) |
| Quantified Difference | ~1.0 log unit increase vs. diethyl; >2 log units vs. free sulfonamide |
| Conditions | Computed by XLogP3 3.0 as implemented in PubChem [1]; comparator values estimated from fragment‑based calculation using the same algorithm |
Why This Matters
For procurement, this indicates that the dipropylsulfamoyl substitution profile is non‑interchangeable with shorter‑chain homologues if a specific lipophilicity window is required to match a target product profile or to maintain solubility-permeability balance in a screening cascade.
- [1] PubChem Compound Summary for CID 3271212, 4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. National Center for Biotechnology Information, 2026. View Source
